2-[(Propan-2-yl)amino]phenyl propylcarbamate
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Overview
Description
2-[(Propan-2-yl)amino]phenyl propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)amino]phenyl propylcarbamate typically involves the reaction of 2-[(Propan-2-yl)amino]phenol with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)amino]phenyl propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Propan-2-yl)amino]phenyl propylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)amino]phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(Propan-2-yl)amino]phenol: A precursor in the synthesis of 2-[(Propan-2-yl)amino]phenyl propylcarbamate.
Propyl isocyanate: Another precursor used in the synthesis.
Other Carbamates: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which confer distinct reactivity and applications compared to other carbamates. Its combination of an isopropylamino group and a propylcarbamate moiety makes it versatile for various chemical and biological applications.
Properties
CAS No. |
60309-71-9 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[2-(propan-2-ylamino)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-4-9-14-13(16)17-12-8-6-5-7-11(12)15-10(2)3/h5-8,10,15H,4,9H2,1-3H3,(H,14,16) |
InChI Key |
CTXUAHIRIZEZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC=C1NC(C)C |
Origin of Product |
United States |
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